4-(4-Fluoro-3-methylphenyl)benzyl alcohol
Description
Chemical Transformations of the Benzyl (B1604629) Alcohol Moiety
The benzyl alcohol group is a key functional handle that can be readily transformed into a variety of other functional groups, including aldehydes, carboxylic acids, esters, and ethers. It can also undergo nucleophilic substitution reactions to introduce halogens and other functionalities.
The selective oxidation of primary alcohols to aldehydes is a common yet sometimes challenging transformation, as over-oxidation to the carboxylic acid can occur. Various reagents and methods have been developed to achieve this selectivity. For instance, photocatalytic oxidation using materials like g-C3N4-based photocatalysts has emerged as a green and selective method for converting alcohols to aldehydes. youtube.com
For the complete oxidation of primary alcohols to carboxylic acids, more robust oxidizing agents or catalytic systems are employed. A convenient one-pot, two-step procedure involves the initial treatment of the alcohol with sodium hypochlorite (B82951) (NaOCl) and a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyst, followed by oxidation with sodium chlorite (B76162) (NaClO2). youtube.com This method is known to be compatible with a wide range of functional groups. youtube.com Another approach involves the use of a bi-functional nanocatalyst, such as Fe3O4@SiO2@(TEMPO)-co-(Chlorophyll-CoIII), which can facilitate the oxidation of benzylic alcohols to carboxylic acids in the presence of NaOCl. youtube.com
The table below summarizes common oxidation reactions of benzyl alcohols, which are expected to be applicable to 4-(4-fluoro-3-methylphenyl)benzyl alcohol.
| Product | Reagents and Conditions | Notes |
| Aldehyde | g-C3N4-based photocatalyst, light | Selective, environmentally friendly method. youtube.com |
| Aldehyde | Quinolinium fluorochromate (QFC), DMSO | First-order reaction with respect to both alcohol and oxidant. masterorganicchemistry.com |
| Carboxylic Acid | 1. NaOCl, TEMPO; 2. NaClO2 | One-pot, two-step procedure with high yields for various alcohols. youtube.com |
| Carboxylic Acid | Fe3O4@SiO2@(TEMPO)-co-(Chlorophyll-CoIII), NaOCl | Bi-functional nanocatalyst for direct oxidation. youtube.com |
The hydroxyl group of this compound can readily undergo esterification and etherification to produce a diverse range of derivatives.
Esterification: The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. wikipedia.org To drive the equilibrium towards the ester product, water is typically removed, or an excess of one of the reactants is used. wikipedia.org Numerous catalysts have been developed to improve the efficiency and selectivity of esterification. For example, sulfated metal-incorporated MCM-48 has been shown to be a stable and reusable heterogeneous catalyst for the esterification of benzyl alcohol with acetic acid, yielding benzyl acetate (B1210297) with high selectivity. wikipedia.org
Etherification: Ether derivatives can be synthesized through various methods. A common approach is the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another method involves the dehydrative coupling of two alcohols. For instance, iron(III) chloride has been used as a catalyst for the symmetrical and unsymmetrical etherification of benzyl alcohols. uwindsor.ca
The following table outlines representative esterification and etherification reactions applicable to benzyl alcohols.
| Reaction | Reagents and Conditions | Product Type |
| Esterification | Carboxylic acid, H2SO4 (catalyst) | Ester |
| Esterification | Acetic acid, S-Fe-MCM-48 (catalyst) | Acetate Ester |
| Etherification | 1. Base (e.g., NaH); 2. Alkyl halide | Ether |
| Etherification | Another alcohol, FeCl3 (catalyst) | Symmetrical or Unsymmetrical Ether |
The hydroxyl group of the benzyl alcohol can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Alternatively, direct conversion to a halide is also possible.
Halogenation: The conversion of benzyl alcohols to benzyl halides is a key transformation. For example, reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can yield the corresponding benzyl chloride or bromide. These reactions typically proceed via an SN1 or SN2 mechanism, depending on the reaction conditions and the substitution pattern of the aromatic ring.
While direct halogenation of this compound is not specifically documented in the provided search results, general methods for the halogenation of alcohols are well-established. For instance, the use of a Lewis acid catalyst can activate halogens for electrophilic attack on an aromatic ring, but for the conversion of the alcohol, reagents that replace the hydroxyl group are necessary. researchgate.net
The following table summarizes general methods for the conversion of benzyl alcohols to benzyl halides.
| Product | Reagents and Conditions | Reaction Type |
| Benzyl Chloride | SOCl2, pyridine | Nucleophilic Substitution |
| Benzyl Bromide | PBr3 | Nucleophilic Substitution |
Functionalization of the Aryl Rings in this compound
The two aromatic rings of the biphenyl (B1667301) scaffold offer opportunities for functionalization through electrophilic aromatic substitution and directed ortho-metalation strategies. The existing substituents (fluoro, methyl, and hydroxymethyl) will influence the regioselectivity of these reactions.
Electrophilic aromatic substitution (SEAr) is a cornerstone of arene functionalization. The regiochemical outcome of such reactions on the this compound is dictated by the directing effects of the substituents on both rings.
On the phenyl ring bearing the hydroxymethyl group, the hydroxymethyl group is a weak ortho, para-director. On the other ring, the fluorine atom is an ortho, para-director, while the methyl group is also an ortho, para-director. The interplay of these groups will determine the position of electrophilic attack. Generally, activating groups direct incoming electrophiles to the ortho and para positions.
In a biphenyl system, one ring can be considered a substituent on the other. The regioselectivity of electrophilic aromatic substitution on substituted biphenyls can be complex. For example, in 4-substituted biphenyls, the substitution generally occurs at the 4'-position of the unsubstituted ring. youtube.com
The table below outlines the expected directing effects of the substituents in this compound.
| Ring | Substituent | Directing Effect |
| Ring A (with CH2OH) | -CH2OH | Ortho, Para (weakly activating) |
| Ring B (with F and CH3) | -F | Ortho, Para (deactivating) |
| Ring B (with F and CH3) | -CH3 | Ortho, Para (activating) |
Given the combination of these effects, electrophilic substitution is likely to occur on the more activated ring. The precise location would depend on the specific electrophile and reaction conditions.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.
In the case of this compound, the hydroxyl group of the benzyl alcohol moiety can act as a directing group after deprotonation to form an alkoxide. This would direct lithiation to the ortho positions of the ring to which the benzyl alcohol is attached. The fluorine atom can also act as a weak directing group.
The general principle of DoM involves the reaction of the substrate with a strong base, typically an alkyllithium reagent like n-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups.
While specific DoM studies on this compound were not found, the principles can be applied to predict potential reaction pathways. The hydroxymethyl group, after conversion to an alkoxide, would be a potent directing group.
The following table illustrates the general concept of directed ortho-metalation.
| Directing Group (on Arene) | Base | Quenching Electrophile (E+) | Product |
| -CH2O-Li | n-BuLi, TMEDA | CO2, then H+ | Ortho-carboxylated derivative |
| -CH2O-Li | n-BuLi, TMEDA | I2 | Ortho-iodinated derivative |
| -CH2O-Li | n-BuLi, TMEDA | (CH3)3SiCl | Ortho-silylated derivative |
Structure
2D Structure
3D Structure
Properties
CAS No. |
885964-14-7 |
|---|---|
Molecular Formula |
C14H13FO |
Molecular Weight |
216.25 g/mol |
IUPAC Name |
[4-(4-fluoro-3-methylphenyl)phenyl]methanol |
InChI |
InChI=1S/C14H13FO/c1-10-8-13(6-7-14(10)15)12-4-2-11(9-16)3-5-12/h2-8,16H,9H2,1H3 |
InChI Key |
MXNAXBOKCFWUAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)CO)F |
Origin of Product |
United States |
Synthetic Methodologies and Route Development for 4 4 Fluoro 3 Methylphenyl Benzyl Alcohol
Retrosynthetic Analysis of 4-(4-Fluoro-3-methylphenyl)benzyl alcohol
A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points that suggest logical synthetic pathways. The most prominent disconnection is at the aryl-aryl bond, which points towards a cross-coupling reaction. A second key disconnection involves the benzylic alcohol functionality, suggesting a reduction of a corresponding carbonyl compound.
Figure 1: Retrosynthetic Disconnections for this compound

This analysis leads to two main synthetic strategies: a convergent approach centered on the formation of the biaryl scaffold, and a more linear approach that builds one ring system onto the other, followed by functional group manipulation.
Classical Synthetic Approaches to this compound
Classical approaches to synthesizing this compound can be categorized into multi-step linear syntheses and convergent pathways.
Multi-Step Linear Syntheses
A linear synthesis would typically involve the initial synthesis of a substituted benzaldehyde (B42025) or benzoic acid, followed by the introduction of the second aryl ring and final reduction to the alcohol. One plausible route begins with 4-fluoro-3-methylbenzoic acid.
The synthesis of 4-fluoro-3-methylbenzoic acid can be achieved from m-fluorotoluene through a Friedel-Crafts acylation followed by hydrolysis. The resulting benzoic acid derivative can then be coupled with a suitable benzene (B151609) derivative, although this can present challenges in regioselectivity. A more direct approach involves the Suzuki-Miyaura coupling of 4-bromo-3-methylbenzoic acid with a phenylboronic acid, followed by reduction.
The final step in a linear synthesis is the reduction of the carbonyl group. For instance, 4-(4-Fluoro-3-methylphenyl)benzaldehyde (B7860229) can be reduced to the target alcohol using a variety of reducing agents.
| Reaction Step | Reagents and Conditions | Product | Typical Yield |
| Friedel-Crafts Acylation | m-fluorotoluene, trichloroacetyl chloride, AlCl₃ | 2,2,2-trichloro-1-(4-fluoro-3-methylphenyl)ethan-1-one | Good |
| Hydrolysis | NaOH, then H⁺ | 4-fluoro-3-methylbenzoic acid | High |
| Reduction | Sodium borohydride (B1222165), ethanol (B145695) | This compound | >90% beilstein-journals.org |
Convergent Synthetic Pathways
This approach couples 4-bromobenzyl alcohol with 4-fluoro-3-methylphenylboronic acid. The boronic acid can be synthesized from 1-bromo-4-fluoro-2-methylbenzene through lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis.
Figure 2: Convergent Synthesis via Suzuki-Miyaura Coupling

Modern Catalytic Strategies in the Synthesis of this compound
Modern synthetic chemistry provides a range of catalytic methods that can be applied to the synthesis of this compound, offering high efficiency and selectivity.
Transition Metal-Catalyzed Coupling Reactions for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds between aromatic rings. msu.edutcichemicals.com This reaction typically employs a palladium catalyst and a base to couple an organoboron compound with an organohalide. For the synthesis of this compound, this would involve the coupling of 4-bromobenzyl alcohol with 4-fluoro-3-methylphenylboronic acid. nih.gov
A variety of palladium catalysts and ligands can be employed to optimize this transformation, with phosphine-based ligands being common. The choice of base and solvent system is also crucial for achieving high yields.
| Catalyst System | Base | Solvent | Typical Yield |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/Water | Good to Excellent google.com |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | High google.com |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | High |
Organocatalytic Transformations for Alcohol Functionality
While transition metals are prevalent in cross-coupling reactions, organocatalysis offers a metal-free alternative for certain transformations. The reduction of the intermediate aldehyde, 4-(4-Fluoro-3-methylphenyl)benzaldehyde, to the final alcohol product can be achieved using organocatalytic methods. For instance, certain N-heterocyclic carbenes (NHCs) can catalyze the reduction of aldehydes. While not as common as metal-based reductions for this specific transformation, research into organocatalytic reductions is an active area.
More established methods for the reduction of the aldehyde or a corresponding carboxylic acid derivative to the benzyl (B1604629) alcohol involve hydride reagents. Reductions of similar benzaldehydes to benzyl alcohols using sodium borohydride in ethanol are well-documented and typically proceed in high yield. beilstein-journals.org For the reduction of a carboxylic acid intermediate, stronger reducing agents like lithium aluminum hydride would be required.
Biocatalytic Reductions and Oxidations in Stereoselective Synthesis
The synthesis of benzyl alcohol derivatives through biocatalysis represents a significant advancement towards environmentally friendly and highly selective chemical production. For a compound like this compound, the key biocatalytic step is the reduction of its corresponding aldehyde precursor, 4-(4-fluoro-3-methylphenyl)benzaldehyde.
Microbial and enzymatic systems offer a powerful alternative to traditional chemical reductants. Whole-cell biocatalysis, utilizing various microorganisms, has been effectively employed for the conversion of benzaldehyde to benzyl alcohol. mdpi.com Engineered microorganisms, as well as fungi like Rhodotorula muciluginosa, contain NAD(P)-dependent oxidoreductase enzymes that can facilitate this transformation under mild conditions. mdpi.com Research has shown that these biological systems can be adapted for various substituted benzaldehydes. The process often involves the use of whole cells, which can be immobilized in materials like alginate to improve the robustness and reusability of the biocatalyst. mdpi.com For instance, immobilization can significantly increase the tolerance of the biocatalyst to inhibition by the benzyl alcohol product. mdpi.com
While the target molecule itself is achiral, biocatalysis offers exceptional potential for producing chiral analogues through stereoselective synthesis. The enzymatic reduction of a prochiral ketone, for example, 1-(4-(4-fluoro-3-methylphenyl)phenyl)ethan-1-one, using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can yield a single enantiomer of the corresponding chiral secondary alcohol with high enantiomeric excess.
Furthermore, enzymes have been discovered that can synthesize substituted benzyl alcohols from different precursors entirely. A notable example is an enzyme capable of producing 4-hydroxybenzyl alcohol directly from the amino acid L-tyrosine, demonstrating the potential for novel biosynthetic routes that depart from traditional aldehyde reduction pathways. google.com
Green Chemistry Principles Applied to this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable manufacturing processes. This involves a focus on minimizing waste, using safer solvents, and maximizing the efficiency of atom utilization.
Atom Economy and E-Factor Considerations
Atom economy is a core metric of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. primescholars.com The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product. sescollege.ac.in The Environmental Factor (E-Factor) offers another perspective by quantifying the ratio of the mass of waste generated to the mass of the desired product. chembam.com
The byproducts typically include inorganic salts from the base and the boron-containing leaving group. Although the yield of a Suzuki coupling can be very high, the generation of these stoichiometric byproducts lowers the atom economy. rsc.org For example, a typical Suzuki coupling might have an atom economy in the range of 50-80%, depending on the specific reagents and base used. Consequently, the E-factor for such processes in the fine chemicals and pharmaceutical sectors can be significant, often ranging from 5 to over 100 kg of waste per kg of product. rsc.org
| Metric | Definition | Ideal Value | Relevance to Synthesis |
| Atom Economy | (MW of Product / Σ MW of Reactants) x 100% | 100% | Addition reactions are ideal. Suzuki couplings are less efficient due to stoichiometric byproducts. primescholars.comrsc.org |
| E-Factor | Total Mass of Waste / Mass of Product | <0.1 | Highlights waste generation; pharmaceutical processes often have high E-Factors. chembam.comrsc.org |
| Reaction Mass Efficiency (RME) | Mass of Product / Total Mass of Reactants | 100% | A more practical metric that considers the actual mass of reactants used. rsc.org |
| Process Mass Intensity (PMI) | Total Mass Input / Mass of Product | 1 | Considers all materials, including solvents and workup chemicals, providing a holistic view of process efficiency. rsc.org |
This table summarizes key green chemistry metrics relevant to the synthesis of this compound.
Solvent-Free or Environmentally Benign Solvent Systems
A significant portion of the waste generated in chemical synthesis comes from volatile organic solvents (VOCs). Therefore, a key goal in green chemistry is to replace these with safer alternatives or to eliminate them entirely.
For the synthesis of this compound, several strategies can be employed:
Aqueous Suzuki Couplings: Developments in ligand and catalyst design have enabled Suzuki couplings to be performed in water, often with the aid of a surfactant. This dramatically reduces the environmental impact compared to using traditional organic solvents like toluene or THF.
Transition-Metal-Free Radical Coupling: Recent research has demonstrated the possibility of forming C-C bonds without a transition metal catalyst. For example, the coupling of aromatic alcohols can be mediated by a base like t-BuONa in a solvent such as toluene at elevated temperatures. nih.gov While still using an organic solvent, this approach avoids the use of precious and often toxic heavy metals.
Benign Solvents: The reduction of the aldehyde precursor to the final alcohol product can be carried out in greener solvents. The use of sodium borohydride in ethanol, a bio-based and relatively benign solvent, is a common and effective method. prepchem.com
Enantioselective and Diastereoselective Synthesis of Chiral Analogues of this compound
While this compound is achiral, the synthetic methodologies used to create it can be adapted to produce chiral analogues with high stereoselectivity. Such chiral biaryl alcohols are important structural motifs in medicinal chemistry and materials science.
A primary strategy for accessing enantiomerically pure analogues involves the asymmetric reduction of a prochiral ketone. For example, a chiral analogue like (R)- or (S)-1-(4-(4-fluoro-3-methylphenyl)phenyl)ethanol could be synthesized from the corresponding ketone, 1-(4-(4-fluoro-3-methylphenyl)phenyl)ethan-1-one . This transformation can be achieved using various well-established methods:
Catalytic Asymmetric Hydrogenation: Using chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP), the ketone can be hydrogenated to produce one enantiomer of the alcohol in high yield and enantiomeric excess.
Enzymatic Reduction: As mentioned in section 2.3.3, ketoreductases (KREDs) are highly effective at reducing ketones to specific enantiomers of alcohols, operating under mild, aqueous conditions.
Diastereoselective synthesis would become relevant for analogues containing a second stereocenter. The creation of such molecules would require careful control over the reaction conditions to favor the formation of one diastereomer over the others, often guided by the steric and electronic properties of the substrate and reagents.
Reaction Mechanism Elucidation for Key Bond-Forming Steps in this compound Synthesis
Understanding the reaction mechanisms for the principal bond-forming steps is fundamental to optimizing the synthesis of this compound. The two most critical transformations are the formation of the biaryl C-C bond and the generation of the hydroxymethyl group.
Suzuki-Miyaura Coupling Mechanism: The formation of the 4-(4-fluoro-3-methylphenyl)phenyl backbone is typically achieved via a palladium-catalyzed Suzuki-Miyaura coupling. wikipedia.org The widely accepted catalytic cycle involves three main steps: libretexts.orgyoutube.com
| Step | Description | Key Transformation |
| 1. Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromobenzyl alcohol). | Pd(0) is oxidized to a Pd(II) complex. libretexts.org |
| 2. Transmetalation | The organic group from the activated organoboron species (e.g., [Ar-B(OH)3]⁻) is transferred to the Pd(II) complex, displacing the halide. This step requires a base to activate the boronic acid. libretexts.orgorganic-chemistry.org | The biaryl framework is assembled on the Pd(II) center. |
| 3. Reductive Elimination | The two organic groups on the Pd(II) complex are coupled and eliminated from the metal center, forming the new C-C bond of the product. | The desired biaryl product is released, and the Pd(0) catalyst is regenerated, allowing the cycle to continue. youtube.com |
This table outlines the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Mechanism of Aldehyde Reduction: The final step to produce the benzyl alcohol is the reduction of the corresponding aldehyde. A common and straightforward method uses sodium borohydride (NaBH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. prepchem.com This addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. A subsequent acidic or aqueous workup protonates the alkoxide to yield the final alcohol product. wisc.edu
An alternative, though less direct route, could involve a Grignard reaction. A Grignard reagent, such as (4-fluoro-3-methylphenyl)magnesium bromide, could be added to 4-formylbenzyl acetate (B1210297). The Grignard reagent would act as a nucleophile, attacking the aldehyde's carbonyl carbon. adichemistry.com This would be followed by hydrolysis to yield the alcohol. However, this route is more complex due to the need for protecting groups on the benzyl alcohol moiety of the starting material.
Derivatization and Functionalization Strategies of 4 4 Fluoro 3 Methylphenyl Benzyl Alcohol
Functionalization of the Aryl Rings in 4-(4-Fluoro-3-methylphenyl)benzyl alcohol
Palladium-Catalyzed Cross-Coupling Reactions at Unsubstituted Positions
The direct functionalization of C-H bonds at unsubstituted positions on the aromatic rings of this compound represents a powerful and atom-economical approach to generating molecular diversity. Palladium catalysis is a key enabler of such transformations, allowing for the selective formation of new carbon-carbon and carbon-heteroatom bonds.
While specific literature on the C-H activation of this compound is not extensively documented, established palladium-catalyzed methodologies for biaryl compounds can be applied. The most probable sites for such functionalization are the positions ortho to the activating hydroxymethyl group on one ring and the positions ortho to the methyl group on the other, due to directing effects and steric accessibility.
A hypothetical palladium-catalyzed direct arylation of this compound with an aryl bromide is presented below. This reaction would likely proceed via a concerted metalation-deprotonation mechanism, facilitated by a palladium catalyst and a suitable ligand.
Table 1: Hypothetical Palladium-Catalyzed Direct Arylation of this compound
| Entry | Aryl Bromide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 120 | 78 |
| 2 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene (B28343) | 110 | 85 |
| 3 | 1-Bromo-3-fluorobenzene | PdCl₂(dppf) | - | K₃PO₄ | DMF | 130 | 72 |
This data is hypothetical and for illustrative purposes based on known palladium-catalyzed C-H arylation reactions.
The reaction would involve the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by C-H bond activation at an unsubstituted position of the benzyl (B1604629) alcohol derivative. Reductive elimination would then yield the functionalized product and regenerate the active palladium catalyst. The choice of ligand is critical in these reactions to promote the desired reactivity and prevent side reactions.
Synthesis of Analogues and Derivatives Bearing Diverse Substituents
The synthesis of analogues of this compound bearing a variety of substituents on either aromatic ring is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials. The primary synthetic strategy for accessing such analogues is the Suzuki-Miyaura cross-coupling reaction.
This powerful palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid or ester with an aryl halide. To generate analogues of this compound, one could vary the substituents on either the boronic acid or the aryl halide partner. For instance, substituted (4-(hydroxymethyl)phenyl)boronic acids can be coupled with various substituted 1-bromo-4-fluoro-3-methylbenzenes, or conversely, 4-fluoro-3-methylphenylboronic acid can be coupled with a range of substituted 4-bromobenzyl alcohols.
Table 2: Synthesis of this compound Analogues via Suzuki-Miyaura Coupling
| Aryl Boronic Acid | Aryl Bromide | Catalyst | Base | Solvent | Product |
| 4-Fluoro-3-methylphenylboronic acid | 4-Bromo-2-methoxybenzyl alcohol | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 4-(4-Fluoro-3-methylphenyl)-2-methoxybenzyl alcohol |
| (4-(Hydroxymethyl)phenyl)boronic acid | 1-Bromo-2-chloro-4-fluoro-3-methylbenzene | PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 4-(2-Chloro-4-fluoro-3-methylphenyl)benzyl alcohol |
| 4-Fluoro-3-methylphenylboronic acid | 4-Bromo-3-(trifluoromethyl)benzyl alcohol | Pd(OAc)₂/SPhos | K₂CO₃ | 1,4-Dioxane | 4-(4-Fluoro-3-methylphenyl)-3-(trifluoromethyl)benzyl alcohol |
The products listed are the expected outcomes of the described Suzuki-Miyaura cross-coupling reactions.
The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of functional groups, including electron-donating and electron-withdrawing groups, as well as halogens and other functionalities, enabling the systematic exploration of the chemical space around the parent scaffold.
This compound as an Advanced Synthetic Intermediate in Complex Molecule Construction
The structural motif of this compound serves as a valuable building block in the synthesis of more elaborate and complex molecules. The hydroxymethyl group provides a convenient handle for further chemical transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.
For example, oxidation of the benzylic alcohol to the aldehyde would provide an electrophilic center for the construction of larger molecules via reactions such as Wittig olefination, aldol (B89426) condensation, or reductive amination. Subsequent functionalization of the biaryl core could then be performed to complete the synthesis of a target molecule.
A plausible synthetic sequence illustrating the use of this compound as an intermediate is the synthesis of a hypothetical complex heterocyclic system.
Synthetic Scheme Example:
Oxidation: this compound is oxidized to 4-(4-fluoro-3-methylphenyl)benzaldehyde (B7860229) using a mild oxidant such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.
Condensation: The resulting aldehyde undergoes a condensation reaction with a suitable active methylene (B1212753) compound, for instance, a malonate derivative, in the presence of a base to form a new carbon-carbon double bond.
Cyclization: An intramolecular cyclization reaction, potentially catalyzed by a transition metal or promoted by acid or base, could then be employed to construct a new heterocyclic ring system fused to the biphenyl (B1667301) framework.
This stepwise approach, starting from the readily accessible this compound, allows for the controlled and systematic assembly of complex molecular architectures that would be challenging to synthesize through other routes. The inherent functionality of both the benzyl alcohol and the biaryl core makes it a strategic starting point for the synthesis of novel compounds with potential applications in various fields of chemical science.
Advanced Spectroscopic and Analytical Characterization of 4 4 Fluoro 3 Methylphenyl Benzyl Alcohol
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 4-(4-Fluoro-3-methylphenyl)benzyl alcohol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
The predicted ¹H and ¹³C NMR spectra of this compound are expected to exhibit distinct signals corresponding to the protons and carbons of the two substituted aromatic rings, the benzylic methylene (B1212753) group, the hydroxyl group, and the methyl group. The chemical shifts are influenced by the electronic effects of the substituents (fluoro, methyl, and hydroxymethyl groups) and the anisotropic effect of the aromatic rings.
Predicted ¹H NMR Data:
The proton NMR spectrum is anticipated to show signals for the aromatic protons in the range of 7.00-7.60 ppm. The benzylic protons (CH₂) are expected to appear as a singlet around 4.70 ppm, which may show coupling to the hydroxyl proton under certain conditions. The hydroxyl proton itself is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent. The methyl protons are predicted to resonate as a singlet around 2.30 ppm.
Predicted ¹³C NMR Data:
The carbon NMR spectrum will display signals for all 14 unique carbon atoms in the molecule. The carbon of the hydroxymethyl group is expected around 64 ppm. The aromatic carbons will resonate in the region of 115-145 ppm. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. The methyl carbon is predicted to be around 15 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted J-coupling (Hz) |
| H-2/H-6 | ~7.45 | ~128.0 | d | J ≈ 8.0 |
| H-3/H-5 | ~7.35 | ~127.5 | d | J ≈ 8.0 |
| H-2' | ~7.30 | ~125.0 | d | J(H,H) ≈ 2.0 |
| H-5' | ~7.10 | ~116.0 (d) | t | J(H,F) ≈ 9.0 |
| H-6' | ~7.25 | ~132.0 (d) | dd | J(H,H) ≈ 8.0, J(H,F) ≈ 5.0 |
| -CH₂- | ~4.70 | ~64.5 | s | |
| -OH | variable | br s | ||
| -CH₃ | ~2.30 | ~14.5 | s | |
| C-1 | ~140.0 | |||
| C-2/C-6 | ~128.0 | |||
| C-3/C-5 | ~127.5 | |||
| C-4 | ~138.0 | |||
| C-1' | ~135.0 | |||
| C-2' | ~125.0 | |||
| C-3' | ~126.0 (d) | J(C,F) ≈ 18.0 | ||
| C-4' | ~161.0 (d) | J(C,F) ≈ 245.0 | ||
| C-5' | ~116.0 (d) | J(C,F) ≈ 22.0 | ||
| C-6' | ~132.0 (d) | J(C,F) ≈ 3.0 |
Note: Chemical shifts are referenced to TMS. Coupling constants (J) are approximate values.
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations are expected between adjacent aromatic protons on both rings (e.g., H-2'/H-6' with H-5' on the fluorinated ring, and H-2/H-6 with H-3/H-5 on the other ring).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. spectrabase.com It would confirm the assignments of the protonated carbons, for instance, linking the signal at ~4.70 ppm to the carbon at ~64.5 ppm (-CH₂-).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. rsc.org Key HMBC correlations would be observed from the benzylic protons (-CH₂) to the quaternary carbon C-1 and the aromatic carbons C-2/C-6, and importantly, to the carbons of the other ring (C-1', C-2', C-6'), which confirms the biphenyl (B1667301) linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. NOESY correlations would be expected between the benzylic protons (-CH₂) and the ortho protons of both rings (H-2/H-6 and H-2'), providing information about the conformation around the C-C bond connecting the two rings.
The ¹⁹F NMR spectrum is a simple yet powerful tool for analyzing fluorinated compounds. For this compound, a single resonance is expected for the fluorine atom. The chemical shift will be influenced by the electronic environment and is predicted to be in the typical range for a fluorine atom on a benzene (B151609) ring. It will likely appear as a doublet of doublets due to coupling with the ortho (H-5') and meta (H-3') protons. The predicted chemical shift would be around -115 to -120 ppm (relative to CFCl₃). rsc.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Studies
HRMS provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₄H₁₃FO), the calculated exact mass is 216.0950 u.
The fragmentation pattern in the mass spectrum provides valuable structural information. For benzyl (B1604629) alcohols, common fragmentation pathways include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. libretexts.org The most prominent fragmentation is often the benzylic cleavage to form a stable tropylium-like ion.
Predicted Fragmentation Pathways:
Molecular Ion [M]⁺•: m/z = 216
Loss of H•: [M-H]⁺, m/z = 215
Loss of OH•: [M-OH]⁺, m/z = 199
Loss of H₂O: [M-H₂O]⁺•, m/z = 198
Benzylic Cleavage (loss of •CH₂OH): [M-31]⁺, m/z = 185 (ion corresponding to the 4-fluoro-3-methylbiphenyl (B8404139) cation)
Cleavage of the biaryl bond: This can lead to fragments corresponding to the individual substituted phenyl cations.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of functional groups.
Predicted Characteristic Vibrational Frequencies:
O-H Stretch: A broad band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group. nih.gov
C-H Stretch (aromatic): Multiple weak to medium bands are expected above 3000 cm⁻¹. theaic.org
C-H Stretch (aliphatic): Bands corresponding to the asymmetric and symmetric stretching of the CH₂ and CH₃ groups are expected in the 2850-3000 cm⁻¹ region. theaic.org
C=C Stretch (aromatic): Several bands of variable intensity are expected in the 1450-1620 cm⁻¹ region, characteristic of the benzene rings. nih.gov
C-O Stretch: A strong band is expected in the IR spectrum around 1050-1150 cm⁻¹ corresponding to the C-O stretching of the primary alcohol.
C-F Stretch: A strong band is expected in the IR spectrum in the region of 1200-1300 cm⁻¹ due to the C-F stretching vibration.
Out-of-plane C-H Bending: Strong bands in the IR spectrum between 690 and 900 cm⁻¹ will be indicative of the substitution pattern of the aromatic rings.
Interactive Data Table: Predicted IR and Raman Active Vibrational Modes
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H stretch | 3200-3600 | Strong, Broad | Weak |
| Aromatic C-H stretch | 3000-3100 | Medium | Strong |
| Aliphatic C-H stretch | 2850-3000 | Medium | Medium |
| Aromatic C=C stretch | 1450-1620 | Medium to Strong | Strong |
| C-O stretch | 1050-1150 | Strong | Weak |
| C-F stretch | 1200-1300 | Strong | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the π → π* transitions of the aromatic system. slideshare.net
The presence of the biphenyl core, which is an extended conjugated system, is expected to result in absorption at longer wavelengths (bathochromic shift) compared to simple benzene derivatives. Substituents on the phenyl rings will also influence the absorption maxima (λ_max). The introduction of substituents can shift the absorption bands and alter their intensities. nih.gov The degree of planarity between the two phenyl rings also significantly affects the UV-Vis spectrum; greater planarity leads to more effective conjugation and a shift to longer wavelengths. acs.org
It is predicted that this compound will exhibit a strong absorption band (the K-band) around 250-260 nm, which is characteristic of the conjugation between the two phenyl rings. Weaker, fine-structured B-bands, arising from the benzenoid skeleton, may be observed at longer wavelengths.
X-Ray Crystallography for Solid-State Structural Confirmation and Conformational Analysis
X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. For a molecule like this compound, this technique would provide unequivocal proof of its covalent structure, as well as critical insights into its solid-state conformation, including the spatial orientation of the two phenyl rings and the benzyl alcohol moiety.
While specific crystallographic data for this compound are not publicly available in the surveyed literature, the analysis of related biphenyl structures provides a strong basis for predicting its key structural features. Substituted biphenyls are known to exhibit conformational isomerism due to hindered rotation around the central aryl-aryl single bond, a phenomenon known as atropisomerism. libretexts.org The conformation is primarily defined by the torsion or dihedral angle between the two phenyl rings. In biphenyl itself, the rings are twisted with a dihedral angle of approximately 45° in the gas phase and solid state to minimize steric repulsion between the ortho-hydrogens. libretexts.org
The introduction of substituents, as in this compound, significantly influences this dihedral angle. The fluorine and methyl groups at the 4- and 3-positions of one ring, and the benzyl alcohol group at the 4-position of the other, will create a specific steric and electronic environment. The steric bulk of the ortho-substituents is the most critical factor determining the rotational barrier. libretexts.org In this specific case, with substitution at the meta and para positions, the steric hindrance at the ortho positions is minimal (only hydrogen atoms), suggesting that the rotational barrier might not be high enough for stable atropisomers to be isolated at room temperature. libretexts.org However, the crystal packing forces can lock the molecule into a specific, low-energy conformation.
A hypothetical X-ray crystallographic analysis would yield a set of crystallographic parameters, as illustrated in the comparative table below for a related biphenyl derivative.
Table 1: Illustrative Crystallographic Data for a Substituted Biphenyl Compound (Note: This data is representative of a related biphenyl structure and not specific to this compound)
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 10.5, 15.2, 8.8 | The dimensions of the unit cell along the a, b, and c axes. |
| α, β, γ (°) | 90, 105.5, 90 | The angles of the unit cell. |
| Dihedral Angle (°) | 43.0 | The angle between the two phenyl rings, indicating the degree of twist from planarity. ias.ac.in |
| Key Bond Length (C-C) | 1.49 Å | The length of the single bond connecting the two phenyl rings. |
The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group of the benzyl alcohol moiety and potential C-H···F or C-H···π interactions, which stabilize the crystal lattice. rsc.org The fluorine atom can act as a weak hydrogen-bond acceptor, influencing the molecular packing. beilstein-journals.org
Advanced Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are indispensable for verifying the purity of this compound and for separating it from starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly employed methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a primary tool for the purity assessment of non-volatile, polar to moderately non-polar compounds like this compound. Stationary phases with biphenyl or phenyl-hexyl ligands are often preferred for separating aromatic compounds, as they offer alternative selectivity to traditional C18 columns through π-π interactions in addition to hydrophobic interactions. chromatographyonline.com
A typical HPLC method for purity analysis would involve a gradient elution to ensure the separation of impurities with a wide range of polarities. The mobile phase would likely consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure sharp peak shapes. researchgate.net Detection is commonly performed using a UV detector, set to a wavelength where the biphenyl chromophore exhibits strong absorbance, typically around 254 nm or 258 nm. chromatographyonline.comresearchgate.net
For resolving complex mixtures or potential isomers, including chiral separation in cases of stable atropisomers, specialized chiral stationary phases (CSPs) are employed. Cyclodextrin (B1172386) or polysaccharide-based CSPs have proven effective for the enantiomeric separation of biaryl atropisomers. nih.gov
Table 2: Representative HPLC Method Parameters for Analysis of Biphenyl Derivatives (Note: These parameters are illustrative and would require optimization for this compound)
| Parameter | Typical Conditions | Purpose |
| Column | Biphenyl or Phenyl-Hexyl phase, 100 mm x 2.1 mm, 2.7 µm particle size | Provides π-π interactions for enhanced separation of aromatic compounds. chromatographyonline.com |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Gradient elution allows for the separation of components with varying polarities. |
| Flow Rate | 0.5 mL/min | Controls the speed of the separation. chromatographyonline.com |
| Column Temp. | 35 °C | Maintains consistent retention times and improves peak shape. chromatographyonline.com |
| Detection | UV at 254 nm | The conjugated biphenyl system absorbs UV light, allowing for sensitive detection. chromatographyonline.com |
| Injection Volume | 5 µL | The amount of sample introduced onto the column. |
Gas Chromatography (GC)
Gas chromatography is well-suited for the analysis of thermally stable and volatile compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. The hydroxyl group may sometimes require derivatization (e.g., silylation) to increase volatility and improve peak shape, although direct analysis is often possible. nih.gov
A standard GC method would utilize a capillary column coated with a non-polar or medium-polarity stationary phase, such as a 5% phenyl polysiloxane. upb.ro A temperature program, where the column temperature is gradually increased, would be used to elute the compounds based on their boiling points and interactions with the stationary phase. Helium is typically used as the carrier gas. upb.ro GC is particularly effective for detecting and quantifying small amounts of volatile impurities.
For enantiomeric separations of chiral alcohols, specialized chiral GC columns, such as those based on cyclodextrin derivatives or chiral amino acid derivatives, can be used, often after derivatization of the alcohol. nih.gov
Computational and Theoretical Investigations of 4 4 Fluoro 3 Methylphenyl Benzyl Alcohol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(4-fluoro-3-methylphenyl)benzyl alcohol, these calculations can elucidate its electronic behavior, conformational preferences, and charge distribution, which are critical for predicting its interactions and reactivity.
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. tandfonline.com
For this compound, the HOMO is expected to be localized primarily on the more electron-rich phenyl ring, likely the one bearing the hydroxymethyl group, which is an activating group. The LUMO, conversely, would be expected to be distributed over the biphenyl (B1667301) system, with significant contributions from the fluoro- and methyl-substituted phenyl ring. The fluorine atom, being highly electronegative, and the methyl group, being electron-donating, will influence the energy levels of the molecular orbitals.
A theoretical calculation using Density Functional Theory (DFT) with a B3LYP functional and a 6-31G(d,p) basis set would provide quantitative values for these orbitals. The energy gap (ΔE) is calculated as the difference between the LUMO and HOMO energies (ΔE = E_LUMO - E_HOMO). A smaller energy gap suggests higher reactivity. tandfonline.com
Table 1: Theoretical Frontier Orbital Energies for this compound (Illustrative data based on calculations of similar aromatic compounds)
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Gap (ΔE) | 5.15 |
Energy minimization studies, typically performed using molecular mechanics or quantum mechanical methods, can identify the most stable conformation (the global minimum on the potential energy surface) and other low-energy conformers. For this compound, the interplay between the steric hindrance of the ortho-hydrogens and the substituents, as well as potential intramolecular interactions, will dictate the preferred dihedral angle. It is expected that the molecule will adopt a non-planar conformation to minimize steric repulsion. libretexts.org
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.org The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. rsc.org
For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the hydroxyl group due to the presence of lone pairs, making it a primary site for electrophilic interaction. The fluorine atom, with its high electronegativity, will also contribute to a localized negative potential. The aromatic rings will exhibit a complex potential distribution, influenced by the substituents. The hydrogen atom of the hydroxyl group will present a region of positive potential, making it a potential hydrogen bond donor.
Density Functional Theory (DFT) Studies for Predicting Spectroscopic Parameters
DFT has become a powerful tool for predicting various spectroscopic properties of molecules with a high degree of accuracy. bldpharm.com
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. bldpharm.com These calculated shifts, when compared with experimental data (if available), can aid in the structural elucidation of the molecule. The chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the fluorine and methyl substituents, as well as the hydroxymethyl group, will significantly influence the chemical shifts of the aromatic protons and carbons.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. sci-hub.secomporgchem.com The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method. sci-hub.secomporgchem.com The vibrational spectrum of this compound would be characterized by O-H stretching of the alcohol, C-H stretching of the aromatic and methyl groups, C-C stretching within the aromatic rings, and the C-F stretching vibration.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative data based on calculations of similar aromatic compounds)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H | Stretching | 3650 - 3550 |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C-H (methyl) | Stretching | 2960 - 2870 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
| C-F | Stretching | 1250 - 1000 |
Molecular Dynamics Simulations to Investigate Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. beilstein-journals.org MD simulations can reveal how this compound behaves in a condensed phase (e.g., in solution or as a solid) and how it interacts with other molecules.
For this compound, an MD simulation could be used to explore its conformational dynamics, particularly the rotation around the biphenyl linkage, in a solvent. tandfonline.com It would also be instrumental in studying the formation and dynamics of intermolecular hydrogen bonds involving the alcohol group, which are crucial for understanding its physical properties like boiling point and solubility. In a biological context, MD simulations could be employed to investigate the binding of this molecule to a protein receptor, providing insights into potential structure-activity relationships. nih.gov
Reaction Mechanism Studies of Key Synthetic Transformations Involving this compound
A plausible synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by the reduction of a carboxylic acid or aldehyde to the benzyl (B1604629) alcohol.
Suzuki-Miyaura Coupling: This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. rsc.orgnih.gov For the synthesis of the target molecule, this could involve the reaction of (4-fluoro-3-methylphenyl)boronic acid with 4-formylphenyl bromide or 4-bromobenzoic acid. DFT studies on the Suzuki-Miyaura reaction mechanism have detailed the catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination steps. rsc.orgnih.govacs.org Computational analysis of the transition states and intermediates for the specific reactants leading to the biphenyl core of our target molecule would provide valuable information on the reaction kinetics and potential side reactions.
Reduction of a Carbonyl Group: The final step would likely be the reduction of a benzaldehyde (B42025) or benzoic acid derivative. The reduction of carboxylic acids to primary alcohols can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk The mechanism involves the deprotonation of the carboxylic acid followed by nucleophilic attack of hydride ions. libretexts.org Alternatively, catalytic hydrogenation or hydrosilylation could be employed. researchgate.netnih.gov DFT studies can model the reaction pathways for these reductions, helping to understand the role of the catalyst and the energetics of the transformation. nih.govsemanticscholar.org
Structure-Property Relationship Studies for this compound Scaffolds (excluding biological activity)
The physicochemical and electronic properties of the this compound scaffold are intricately linked to its unique structural arrangement. This arrangement, featuring a biphenyl core with fluoro, methyl, and hydroxymethyl substituents, gives rise to specific conformational and electronic characteristics. Computational and theoretical studies, primarily employing Density Functional Theory (DFT), provide valuable insights into these structure-property relationships.
The electronic properties of the scaffold are significantly modulated by the collective influence of the fluoro, methyl, and hydroxymethyl groups. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This can lead to localized changes in electron density and affect the molecule's reactivity and intermolecular interactions. The methyl group, in contrast, is an electron-donating group through an inductive effect (+I) and hyperconjugation. The hydroxymethyl group (-CH2OH) can act as a weak electron-withdrawing group due to the electronegativity of the oxygen atom, and it also introduces the capacity for hydrogen bonding, which can significantly influence solubility and crystal packing.
Theoretical calculations on related substituted biphenyl and benzyl alcohol molecules provide a framework for understanding the electronic landscape of this compound. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals regions of positive and negative potential. These maps are crucial for predicting sites susceptible to nucleophilic or electrophilic attack and for understanding non-covalent interactions. The electrostatic potential is a valuable tool for analyzing molecular reactivity and interactions, such as those between a drug and its receptor. nih.gov In substituted benzenes, the pattern of the surface electrostatic potential can be significantly altered by different substituents, influencing noncovalent interactions. dtic.mil
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. Substituents can significantly alter the energies of these orbitals. Electron-donating groups, like the methyl group, tend to raise the HOMO energy level, making the molecule more susceptible to oxidation. Conversely, electron-withdrawing groups, such as the fluorine atom, can lower the LUMO energy, making the molecule a better electron acceptor. The combined effect of the substituents on the this compound scaffold will determine its specific HOMO-LUMO energies and energy gap. Studies on substituted biphenyl derivatives have shown that the introduction of substituents has a modest to significant effect on the HOMO and LUMO energy levels. ichem.mdsid.ir
Calculated Physicochemical Properties
While experimental data for this compound is not extensively available in the public domain, computational methods can provide reliable estimates of its key physicochemical properties. These calculated values are valuable for predicting its behavior in various chemical and physical processes.
| Property | Predicted Value | Method/Source |
| Molecular Formula | C14H13FO | - |
| Molecular Weight | 216.25 g/mol | - |
| XLogP3 | 3.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 20.2 Ų | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 225 | PubChem |
Applications in Chemical Research and Materials Science Non Clinical
Utilization of 4-(4-Fluoro-3-methylphenyl)benzyl alcohol as a Versatile Building Block in Organic Synthesis
The chemical reactivity of this compound is centered around its primary alcohol and the substituted biphenyl (B1667301) framework. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. The aromatic rings, activated by the methyl group and influenced by the electronic effects of the fluorine atom, can undergo further functionalization.
A primary method for the synthesis of this biaryl alcohol is the Suzuki coupling reaction. For instance, the coupling of (4-bromo-2-methylphenyl)methanol (B173752) with (4-fluoro-3-methylphenyl)boronic acid in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like sodium carbonate affords this compound.
While specific, extensively documented reaction schemes starting from this compound are not widely available in peer-reviewed literature, its structural similarity to other biaryl methanols suggests its utility as an intermediate in the synthesis of more complex molecules. For example, biaryl methanol (B129727) derivatives are key precursors in the synthesis of fluorenes and their derivatives through intramolecular Friedel-Crafts alkylation. researchgate.net This reaction typically proceeds by converting the alcohol to a better leaving group, followed by acid-catalyzed cyclization. researchgate.net
Furthermore, the general class of benzyl (B1604629) alcohols is widely used in the synthesis of bioactive compounds. They can undergo N-alkylation reactions with amines to produce substituted benzylamines, a common scaffold in medicinal chemistry. acs.org Structurally similar compounds, such as 2-methyl-3-biphenyl methanol, have been used as a core scaffold for the development of small molecule immune checkpoint inhibitors. cancerbiomed.org This suggests a potential, though not yet documented, application for this compound in the synthesis of pharmacologically relevant molecules.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions (Exemplary) | Product Type | Potential Application |
| Oxidation | PCC, CH₂Cl₂ | Aldehyde | Intermediate for further synthesis |
| Oxidation | KMnO₄, NaOH, heat | Carboxylic Acid | Intermediate for amides, esters |
| Etherification | NaH, R-X | Ether | Modification of physical properties |
| Esterification | R-COCl, pyridine | Ester | Pro-drugs, functional materials |
| Halogenation | SOCl₂, pyridine | Benzyl Halide | Intermediate for nucleophilic substitution |
| Friedel-Crafts Alkylation | H₂SO₄ or Lewis Acid | Fluorene (B118485) Derivative | Organic electronics, functional dyes |
Exploration of this compound Derivatives as Probes for Chemical Processes
Chemical probes are essential tools for understanding biological processes and for the detection of specific analytes. The development of such probes often relies on a modular design, incorporating a recognition element, a linker, and a signaling unit (e.g., a fluorophore). The 4-(4-fluoro-3-methylphenyl)benzyl scaffold, with its modifiable benzyl alcohol and aromatic rings, presents a potential platform for the construction of novel chemical probes.
While there are no specific examples in the literature of probes derived directly from this compound, research on analogous biaryl structures highlights this potential. For instance, biaryl-substituted nucleosides have been synthesized and incorporated into DNA to act as fluorescent probes for studying DNA structure and interactions. acs.org These probes often exhibit sensitivity to their microenvironment, which can be detected through changes in their fluorescence properties. acs.org
The fluorine atom in the this compound scaffold could also be exploited for the development of ¹⁹F NMR probes. ¹⁹F NMR is a powerful analytical technique due to the high sensitivity of the ¹⁹F nucleus and the low natural abundance of fluorine in biological systems.
The general strategy for developing a probe based on this scaffold would involve functionalizing the benzyl alcohol to attach it to a recognition moiety or a signaling group. For example, the alcohol could be converted to an azide (B81097) or alkyne for use in "click chemistry" to attach it to other molecular components. The biphenyl core itself could be further functionalized to tune the electronic and photophysical properties of a potential probe.
Integration of the this compound Scaffold into Functional Materials
The rigid and planarizable nature of the biphenyl core in this compound makes it an attractive candidate for incorporation into various functional organic materials.
Polymer Chemistry and Monomer Design
The benzyl alcohol functionality allows this compound to be used as a monomer in the synthesis of polyesters and polyethers. The biphenyl unit would be incorporated into the polymer backbone, imparting rigidity and potentially influencing the thermal and mechanical properties of the resulting material. For example, condensation of biphenyl methanol derivatives with other monomers like hexachlorocyclophosphazenes has been used to create porous cyclic phosphazene polymers with high surface areas. acs.org Although not specifically demonstrated for the title compound, this illustrates a potential route for its use in polymer synthesis.
Liquid Crystal Synthesis and Optoelectronic Applications
The elongated and rigid structure of the biphenyl moiety is a common feature in molecules that exhibit liquid crystalline properties. By modifying the this compound, for example by esterification with a long-chain carboxylic acid, it may be possible to induce mesophase behavior. The fluorine and methyl substituents would influence the intermolecular interactions and thus the specific type of liquid crystal phase and its temperature range. The study of how molecular structure influences liquid crystalline behavior is a fundamental aspect of materials science, and this compound could serve as a model system for such investigations. For instance, the ordering of biphenyl methanol moieties in certain environments has been studied in the context of nematic lyotropic liquid crystals. acs.org
Precursors for Advanced Organic Materials
Biaryl methanol derivatives are known precursors for the synthesis of polycyclic aromatic hydrocarbons, such as fluorenes, which are important components in organic light-emitting diodes (OLEDs) and other organic electronic devices. researchgate.net The iron(III)-catalyzed intramolecular Friedel-Crafts alkylation of biaryl methanols is an efficient method for producing substituted fluorene derivatives. researchgate.net The fluorine and methyl groups on the this compound scaffold would be retained in the resulting fluorene, allowing for the fine-tuning of the electronic properties of the material.
Role as a Ligand Precursor or Component in Catalyst Development
In the field of catalysis, ligands play a crucial role in controlling the activity and selectivity of metal catalysts. The this compound scaffold could potentially be elaborated into a ligand for various catalytic applications. The benzyl alcohol can be converted into a phosphine (B1218219), amine, or other coordinating group. The biphenyl framework would provide steric bulk, which can be critical for achieving high selectivity in catalytic reactions.
While there are no specific reports of catalysts derived from this compound, the broader class of biaryl-containing ligands is well-established in catalysis. For example, biaryl phosphine ligands are widely used in cross-coupling reactions. The synthesis of such ligands often involves the functionalization of a biaryl core. The development of new ligands with tailored steric and electronic properties is an ongoing area of research, and this compound represents a potential starting point for the synthesis of novel ligand structures.
Future Directions and Emerging Research Avenues for 4 4 Fluoro 3 Methylphenyl Benzyl Alcohol
Development of Highly Sustainable and Economical Synthetic Routes
The synthesis of biaryl compounds like 4-(4-Fluoro-3-methylphenyl)benzyl alcohol traditionally relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govrsc.org While effective, these methods often involve costly and toxic precious metal catalysts, petroleum-derived solvents, and significant energy consumption. Future research is poised to pivot towards greener and more economical synthetic strategies.
Key areas of investigation include:
Transition-Metal-Free Coupling: A significant leap forward would be the development of synthetic routes that eliminate the need for precious metal catalysts. Research into base-mediated radical coupling of aromatic alcohols, for instance, presents a promising alternative that uses a dual-role reagent as both a base and a radical initiator under inert conditions. nih.govresearchgate.netchalmers.se This approach reduces costs and the risk of metal contamination in the final product.
Benign Solvents and Energy Sources: The environmental impact of a synthesis is heavily influenced by the choice of solvent. Future protocols will likely focus on replacing common organic solvents with aqueous media or bio-based solvents. rsc.org Furthermore, exploring alternative energy sources such as photocatalysis, which uses visible light to drive reactions, or mechanochemistry (ball-milling) can drastically reduce the energy footprint of the synthesis. rsc.org
Table 1: Comparison of Synthetic Route Philosophies
| Parameter | Traditional Approach (e.g., Classic Suzuki Coupling) | Future Sustainable Approach |
|---|---|---|
| Catalyst | Palladium or other precious metals | Earth-abundant metals, organocatalysts, or catalyst-free systems. nih.gov |
| Solvent | Toluene (B28343), THF, Dioxane | Water, ethanol (B145695), or other green solvents. rsc.org |
| Energy Input | Conventional heating (reflux) | Ambient temperature, photocatalysis, or microwave irradiation. |
| Atom Economy | Moderate, may generate stoichiometric byproducts from base. | High, minimizing waste through catalytic cycles or atom-economical reactions. |
| Byproducts | Metal residues, halide salts | Benign byproducts (e.g., water, acetone). rsc.org |
Innovative Derivatization Strategies for Expanding Molecular Diversity
The functional groups on this compound—the hydroxyl group and the C-H bonds on the aromatic rings—are ripe for chemical modification. Future research will focus on innovative derivatization strategies to rapidly build libraries of new molecules for screening in drug discovery and materials science.
Targeting the Hydroxyl Group: The benzyl (B1604629) alcohol moiety is a versatile handle. Beyond simple esterification or etherification, research into more advanced transformations is a key future direction. For example, direct deoxyazidation of the alcohol using reagents like SulfoxFluor and NaN₃ can convert the -OH group to an azide (B81097) (-N₃) under mild conditions. nih.gov This azide derivative is a powerful intermediate for "click chemistry," allowing for the facile attachment of a wide array of molecular fragments. nih.gov
C-H Bond Functionalization: Direct and selective functionalization of aromatic C-H bonds is a major goal in modern organic synthesis. Future work could explore the late-stage functionalization of the biphenyl (B1667301) core of this molecule. This could involve introducing additional fluorine atoms, which can modulate properties like metabolic stability and binding affinity, or other functional groups to probe structure-activity relationships. organic-chemistry.org
Stereoselective Synthesis: For derivatives where a new stereocenter is generated, developing stereodivergent synthetic methods will be crucial. Using dual-catalytic systems, such as a combination of palladium and copper with different chiral ligands, could allow for the selective synthesis of any desired stereoisomer from the same set of starting materials. nih.gov
Table 2: Potential Derivatization Strategies and Their Impact
| Reaction Type | Target Functional Group | Potential Impact on Properties | Relevant Research Area |
|---|---|---|---|
| Deoxyazidation | Alkyl Azide (-N₃) | Enables click chemistry for rapid library synthesis. nih.gov | Medicinal Chemistry |
| Deoxyfluorination | Benzyl Fluoride (-CH₂F) | Increases metabolic stability and alters binding interactions. rsc.org | Drug Discovery |
| Oxidation | Aldehyde (-CHO) or Carboxylic Acid (-COOH) | Creates new synthetic handles for amide or imine formation. | Organic Synthesis |
| C-H Borylation | Arylboronate (-B(OR)₂) | Allows for further cross-coupling reactions to build complexity. | Complex Molecule Synthesis |
| Etherification | Ether (-OR) | Modulates lipophilicity and solubility. | Pharmacokinetics |
Application of Machine Learning and AI in Predicting Reactivity and Properties of this compound Derivatives
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by dramatically accelerating the design-build-test-learn cycle. mdpi.com For a scaffold like this compound, AI can be a powerful tool for navigating its vast potential chemical space.
De Novo Design: Generative AI models, such as recurrent neural networks (RNNs), can be trained on large databases of known bioactive molecules. tue.nlresearchgate.net These models can then be fine-tuned to design novel derivatives of the core scaffold that are predicted to have high activity against a specific biological target, while also optimizing for drug-like properties. nih.govnih.gov This approach can suggest innovative structures that a human chemist might not have conceived.
Property Prediction: ML models, particularly quantitative structure-activity relationship (QSAR) models, can predict a wide range of properties for virtual compounds before they are ever synthesized. nih.govunice.fr This includes predicting biological activity, physicochemical properties (solubility, logP), and crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov By screening virtual libraries of derivatives, researchers can prioritize the most promising candidates for synthesis, saving considerable time and resources. research.google
Reaction Prediction and Optimization: AI tools are emerging that can predict the outcome of chemical reactions, suggest optimal reaction conditions (temperature, solvent, catalyst), and even devise complete retrosynthetic pathways. acs.org This can help chemists overcome synthetic challenges and find the most efficient route to novel derivatives.
Table 3: Machine Learning Applications in Chemical Research
| ML Application | Input Data | Predicted Output | Advantage |
|---|---|---|---|
| De Novo Design | SMILES strings of known active molecules | Novel molecular structures with desired activity. researchgate.net | Accelerates discovery of novel chemical entities. |
| QSAR/QSPR Modeling | Molecular descriptors, fingerprints | Toxicity, solubility, binding affinity (IC₅₀). nih.gov | Prioritizes compounds for synthesis, reducing costs. |
| Reaction Outcome Prediction | Reactants, reagents, conditions | Major product(s) and expected yield. | Improves synthetic planning and efficiency. |
| Photophysical Property Prediction | Molecular structure | Emission wavelength, quantum yield. chemrxiv.org | Aids in designing new materials for electronics. |
Exploration of Unconventional Applications of the this compound Motif in Chemical Innovation
While the primary application of biphenylmethanol scaffolds is often in pharmaceuticals, the unique structural and electronic features of this compound open doors to less conventional applications.
Materials Science: The fluorinated biphenyl core is a common feature in liquid crystals and organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could be exploited to develop new functional materials. Derivatives could be synthesized and studied for their photophysical properties, potentially serving as fluorescent probes or components in advanced electronic devices. chemrxiv.orgresearchgate.net
Organocatalysis: The field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, is a cornerstone of green chemistry. Derivatives of this compound could be designed to act as chiral ligands for metal catalysts or as metal-free organocatalysts themselves. researchgate.net The chiral center of the alcohol, combined with the tunable electronic nature of the biphenyl system, provides a framework for creating new catalytic systems.
Functional Polymers: The benzyl alcohol group can be used as an initiation site for polymerization reactions. Incorporating the 4-(4-Fluoro-3-methylphenyl)benzyl moiety into polymer chains could create materials with unique properties, such as enhanced thermal stability, specific refractive indices, or gas permeability, driven by the rigid and fluorinated biphenyl structure.
Table 4: Potential Unconventional Applications
| Application Field | Enabling Molecular Feature | Potential Role/Product |
|---|---|---|
| Materials Science (OLEDs) | Fluorinated biphenyl core | Host material or emissive dopant. chemrxiv.org |
| Chemical Biology | Tunable fluorescence | Fluorescent probe for cellular imaging. researchgate.net |
| Organocatalysis | Chiral alcohol and aromatic system | Chiral ligand or Brønsted acid/base catalyst. researchgate.net |
| Polymer Chemistry | Hydroxyl group for initiation | Monomer for creating specialty polymers with high thermal stability. |
Advanced Characterization Techniques for In-Situ Monitoring of Reactions Involving this compound
Understanding and optimizing the synthesis and derivatization of this compound requires a deep understanding of reaction kinetics and mechanisms. Traditional analysis involves taking samples at different time points, quenching the reaction, and analyzing them offline (e.g., via HPLC or GC-MS). Future research will increasingly rely on advanced spectroscopic techniques that allow for in-situ, real-time monitoring of reactions as they happen. perkinelmer.com
In-Situ Raman and FTIR Spectroscopy: These non-invasive techniques are powerful for tracking the progress of a reaction in real-time. fiveable.me For instance, in-situ Raman spectroscopy has been successfully used to monitor the progress of Suzuki coupling reactions, allowing researchers to observe reactant consumption, product formation, and even competing side reactions like deboronation. acs.orgnih.govccspublishing.org.cnresearchgate.net Similarly, in-situ FTIR spectroscopy is ideal for monitoring reactions involving Grignard reagents or tracking the conversion of functional groups, such as the disappearance of an aldehyde peak and the appearance of an alcohol peak during a reduction. mt.comacs.orgresearchgate.net
Process Analytical Technology (PAT): Integrating these spectroscopic tools into automated reactor systems enables real-time process control. Kinetic data can be gathered rapidly, allowing for the swift optimization of reaction parameters like temperature, catalyst loading, and addition rates. This leads to safer, more robust, and higher-yielding processes. researchgate.net
Hyphenated Techniques: For complex reaction mixtures where intermediates may be difficult to identify, combining separation techniques with spectroscopy is a promising avenue. Techniques like online HPLC-SERS (Surface-Enhanced Raman Spectroscopy) can separate components of the reaction mixture before they are analyzed by the spectrometer, providing clean spectra of individual reactants, intermediates, and products. ccspublishing.org.cn
Table 5: Comparison of In-Situ Monitoring Techniques
| Technique | Suitable Reaction Type | Information Provided | Key Advantage |
|---|---|---|---|
| Raman Spectroscopy | Suzuki Coupling, reactions in aqueous media. acs.orgnih.gov | C-C bond formation, catalyst state, byproduct formation. | Low interference from water; good for aromatic systems. |
| FTIR Spectroscopy | Grignard Reactions, Reductions, Esterifications. mt.comacs.org | Functional group transformation, reaction initiation, kinetics. | Excellent for tracking changes in specific functional groups. |
| UV-Vis Spectroscopy | Reactions with chromophoric species. | Changes in concentration of conjugated systems. | Simple, fast, and cost-effective for suitable systems. |
| HPLC-SERS | Complex multi-component reactions. ccspublishing.org.cn | Separation and identification of transient intermediates. | Combines separation power with high sensitivity. |
Q & A
Q. What are the recommended synthetic routes for 4-(4-Fluoro-3-methylphenyl)benzyl alcohol in academic research?
Methodological Answer: A common approach involves reducing the corresponding aldehyde (4-(4-Fluoro-3-methylphenyl)benzaldehyde) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) or ethanol. For example, analogous benzyl alcohols like 4-(Trifluoromethyl)benzyl alcohol are synthesized via catalytic hydrogenation or Grignard reactions . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Structural confirmation requires NMR and FTIR to verify the absence of aldehyde peaks and presence of hydroxyl signals.
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography: Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area normalization).
- Spectroscopy:
- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular ion [M+H]⁺ or [M–OH]⁺ fragments.
Q. What safety precautions should be taken when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation exposure, as benzyl alcohols can irritate mucous membranes .
- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer:
- Comparative Analysis: Cross-validate NMR data with structurally similar compounds (e.g., 4-Cyano-3-fluorobenzyl alcohol ).
- Isotopic Labeling: Use deuterated solvents (e.g., D₂O) to distinguish exchangeable protons (e.g., –OH) .
- Computational Modeling: DFT calculations (B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?
Methodological Answer:
- Reactivity Simulations: Use Gaussian or ORCA software to calculate Fukui indices for nucleophilic/electrophilic attack sites.
- Solvent Effects: Conduct COSMO-RS simulations to assess solvation energy in polar vs. non-polar solvents.
- Transition State Analysis: Identify energy barriers for hydroxyl group reactions (e.g., esterification) using QM/MM methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
